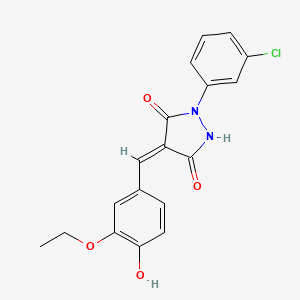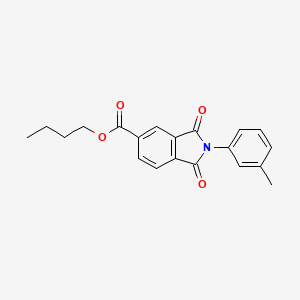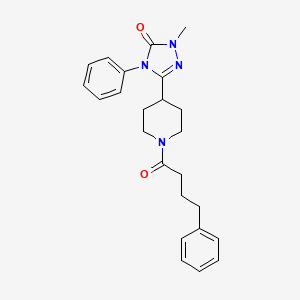![molecular formula C27H23N3O10 B14950683 (5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)
(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate” is a complex organic molecule that features multiple functional groups, including methoxy, nitro, carbonyl, and imino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the core naphthalene structure, followed by the introduction of the methoxy and nitro groups. The key steps might include:
Naphthalene Derivative Synthesis:
Functional Group Introduction: The methoxy and nitro groups can be introduced via nitration and methylation reactions.
Formation of the Imino Group: The imino group can be formed through the reaction of an amine with a carbonyl compound.
Esterification: The final step involves the esterification of the naphthalene derivative with 4-methoxy-3-nitrobenzoic acid.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each step to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl₂) can be employed.
Substitution: Halogens, acids, or bases can be used depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the nitro groups would yield amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. The presence of nitro and methoxy groups suggests that it might have antimicrobial or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its unique structure might interact with biological targets in novel ways, leading to new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with enzymes or receptors in the body, modulating their activity. The nitro and methoxy groups could play a role in these interactions, either through electronic effects or by forming hydrogen bonds with biological targets.
相似化合物的比较
Similar Compounds
(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate: This compound is unique due to its specific combination of functional groups and its naphthalene core.
Other Nitro and Methoxy Substituted Compounds: Compounds with similar functional groups might include nitrobenzene derivatives or methoxy-substituted aromatic compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C27H23N3O10 |
|---|---|
分子量 |
549.5 g/mol |
IUPAC 名称 |
[(5E)-5-(4-methoxy-3-nitrobenzoyl)oxyimino-3-methyl-7,8-dihydro-6H-naphthalen-2-yl] 4-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C27H23N3O10/c1-15-11-19-16(14-25(15)39-26(31)17-7-9-23(37-2)21(12-17)29(33)34)5-4-6-20(19)28-40-27(32)18-8-10-24(38-3)22(13-18)30(35)36/h7-14H,4-6H2,1-3H3/b28-20+ |
InChI 键 |
ZTYHMKZHHOFWBJ-VFCFBJKWSA-N |
手性 SMILES |
CC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
规范 SMILES |
CC1=CC2=C(CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-])C=C1OC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14950609.png)
![Thieno[2,3-b]pyridin-3-amine, 4-trifluoromethyl-2-(4-methylbenzoyl)-6-(2-thienyl)-](/img/structure/B14950612.png)

![6-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14950615.png)
![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14950617.png)
![N-tert-butyl-2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B14950622.png)
![3-cyclohexyl-1-hydroxy-1-(3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)urea](/img/structure/B14950623.png)
![N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B14950631.png)

![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
![(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B14950648.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14950651.png)

